![molecular formula C19H24N2O3 B5070717 N-cyclohexyl-7-nitro-1,2,3,4-tetrahydro-4aH-xanthen-4a-amine](/img/structure/B5070717.png)
N-cyclohexyl-7-nitro-1,2,3,4-tetrahydro-4aH-xanthen-4a-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-7-nitro-1,2,3,4-tetrahydro-4aH-xanthen-4a-amine, also known as CNO, is a synthetic compound that has gained attention in the scientific community due to its unique properties. CNO is a derivative of clozapine, a commonly used antipsychotic medication. However, CNO has been found to have distinct advantages over clozapine in certain areas of research. In
Mechanism of Action
N-cyclohexyl-7-nitro-1,2,3,4-tetrahydro-4aH-xanthen-4a-amine selectively activates DREADDs, which are G protein-coupled receptors that can be engineered to activate specific signaling pathways. The activation of DREADDs by N-cyclohexyl-7-nitro-1,2,3,4-tetrahydro-4aH-xanthen-4a-amine leads to the modulation of neuronal activity and subsequent changes in behavior and physiology.
Biochemical and Physiological Effects:
N-cyclohexyl-7-nitro-1,2,3,4-tetrahydro-4aH-xanthen-4a-amine has been shown to have a range of effects on behavior and physiology, depending on the specific DREADD activated. For example, activation of DREADDs in the prefrontal cortex can lead to changes in attention and working memory, while activation of DREADDs in the hippocampus can lead to changes in learning and memory.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-cyclohexyl-7-nitro-1,2,3,4-tetrahydro-4aH-xanthen-4a-amine in lab experiments is its selectivity for DREADDs. This allows researchers to specifically target and manipulate specific neuronal circuits, which can lead to more accurate and informative results. However, N-cyclohexyl-7-nitro-1,2,3,4-tetrahydro-4aH-xanthen-4a-amine has some limitations, such as its potential for off-target effects and the need for high purity in the final product.
Future Directions
The use of N-cyclohexyl-7-nitro-1,2,3,4-tetrahydro-4aH-xanthen-4a-amine in research is still relatively new, and there are many potential future directions for its application. One area of interest is the development of new DREADDs that can be selectively activated by compounds other than N-cyclohexyl-7-nitro-1,2,3,4-tetrahydro-4aH-xanthen-4a-amine. This would allow for greater flexibility in experimental design and reduce the potential for off-target effects. Additionally, the use of N-cyclohexyl-7-nitro-1,2,3,4-tetrahydro-4aH-xanthen-4a-amine in combination with other techniques, such as optogenetics, could lead to even more precise control over neuronal circuits and behavior.
Synthesis Methods
The synthesis of N-cyclohexyl-7-nitro-1,2,3,4-tetrahydro-4aH-xanthen-4a-amine involves the reaction of clozapine with cyclohexylamine and nitroethane. The reaction is carried out in the presence of a catalyst and under controlled conditions. The resulting product is then purified using various techniques, such as column chromatography and recrystallization. The purity of the final product is critical for accurate research results.
Scientific Research Applications
N-cyclohexyl-7-nitro-1,2,3,4-tetrahydro-4aH-xanthen-4a-amine has been widely used in neuroscience research as a tool to study the function of specific neuronal circuits. N-cyclohexyl-7-nitro-1,2,3,4-tetrahydro-4aH-xanthen-4a-amine is a selective agonist of the designer receptor exclusively activated by designer drugs (DREADDs). DREADDs are genetically engineered receptors that can be selectively activated by an otherwise inert compound, such as N-cyclohexyl-7-nitro-1,2,3,4-tetrahydro-4aH-xanthen-4a-amine. By using N-cyclohexyl-7-nitro-1,2,3,4-tetrahydro-4aH-xanthen-4a-amine to activate DREADDs, researchers can control specific neuronal circuits and observe their effects on behavior and physiology.
properties
IUPAC Name |
N-cyclohexyl-7-nitro-1,2,3,4-tetrahydroxanthen-4a-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c22-21(23)17-9-10-18-14(13-17)12-15-6-4-5-11-19(15,24-18)20-16-7-2-1-3-8-16/h9-10,12-13,16,20H,1-8,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGGQSCDTZNZLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC23CCCCC2=CC4=C(O3)C=CC(=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.